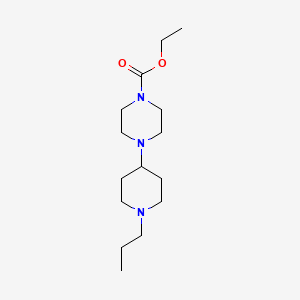
ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate, also known as EPPI, is a chemical compound with potential applications in scientific research. It is a piperazine derivative that has been found to have interesting pharmacological properties, including potential use as an antipsychotic agent. In
作用机制
Ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate acts as a dopamine receptor antagonist, which means that it blocks the action of dopamine in the brain. This mechanism of action is similar to that of other antipsychotic drugs, such as haloperidol and risperidone. By blocking dopamine receptors, ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate may help to reduce the symptoms of psychosis, such as delusions and hallucinations.
Biochemical and Physiological Effects:
ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of dopamine in the brain, which may help to reduce symptoms of psychosis. ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate has also been shown to increase the release of serotonin in the brain, which may help to improve mood and reduce anxiety. Additionally, ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate has been found to have anxiolytic effects in animal models, suggesting that it may have potential applications for the treatment of anxiety disorders.
实验室实验的优点和局限性
Ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It has also been found to have low toxicity and minimal side effects in animal models. However, ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate has some limitations for use in lab experiments. It has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate. One potential direction is to explore its potential therapeutic applications for the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Another potential direction is to investigate its effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further studies are needed to fully understand the safety and efficacy of ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate in humans, as well as its potential for drug development.
合成方法
The synthesis method for ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate involves the reaction of 4-piperidone with propylamine, followed by reaction with ethyl chloroformate and piperazine. The resulting product is ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate, which can be purified through recrystallization. This synthesis method has been described in several research articles and has been found to be efficient and reliable.
科学研究应用
Ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have interesting pharmacological properties, including potential use as an antipsychotic agent. ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate has been shown to bind to dopamine receptors in the brain, which are involved in the regulation of mood, behavior, and cognition. This suggests that ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate may have potential therapeutic applications for the treatment of psychiatric disorders such as schizophrenia and bipolar disorder.
属性
IUPAC Name |
ethyl 4-(1-propylpiperidin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-3-7-16-8-5-14(6-9-16)17-10-12-18(13-11-17)15(19)20-4-2/h14H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXUFIKTERNZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5060085.png)
![ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060088.png)
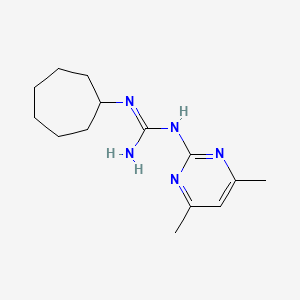

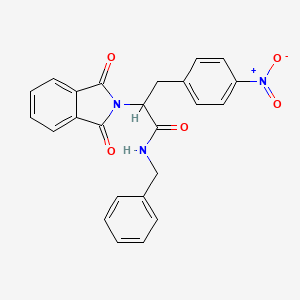
![methyl 4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5060131.png)

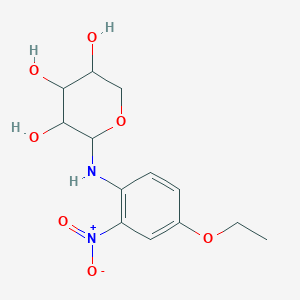
![5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5060172.png)
![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5060178.png)
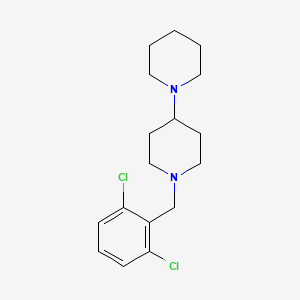
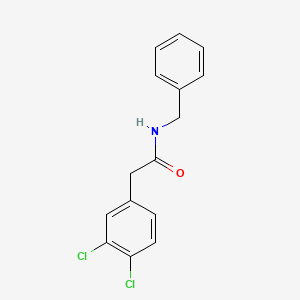
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5060190.png)